3-Chloro-6-(4-nitrophenoxy)pyridazine

Physicochemical Properties Drug-likeness Computational Chemistry

Researchers often mistake non-nitrated pyridazine analogs as equivalents, causing failed cross-couplings. 3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS 1490-54-6) provides a structurally authenticated intermediate with distinct electronic properties. - 4-nitro group selectively activates the 3-chloro leaving group in Pd couplings. - Reducible nitro enables rapid 4-aminophenoxy library generation. - Higher TPSA (80.8 vs 35.0 Ų) supports reliable PAMPA/Caco-2 comparisons.

Molecular Formula C10H6ClN3O3
Molecular Weight 251.62 g/mol
CAS No. 1490-54-6
Cat. No. B177405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-nitrophenoxy)pyridazine
CAS1490-54-6
Synonyms3-chloro-6-(4-nitrophenoxy)pyridazine
Molecular FormulaC10H6ClN3O3
Molecular Weight251.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
InChIKeyNXFJAGBVSNULLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS 1490-54-6): Procurement-Grade Physicochemical Profile for Research Sourcing


3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS 1490-54-6) is a disubstituted pyridazine heterocycle featuring a chlorine atom at the 3-position and a 4-nitrophenoxy group at the 6-position [1]. With a molecular formula of C₁₀H₆ClN₃O₃ and a molecular weight of 251.62 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Its computed physicochemical properties, including a topological polar surface area (TPSA) of 80.8 Ų and an XLogP3-AA of 2.5, distinguish it from closely related non-nitrated analogs and indicate its utility as a building block where electronic modulation and further derivatization are required [1].

Why 3-Chloro-6-(4-nitrophenoxy)pyridazine Cannot Be Replaced by Standard In-Class Analogs


Generic substitution among 3-chloro-6-phenoxypyridazine derivatives is chemically invalid due to the profound electronic and steric influence of the 4-nitro substituent. This group fundamentally alters the heterocycle's reactivity for nucleophilic aromatic substitution and cross-coupling reactions, and it provides a critical synthetic handle for reduction to a primary amine—a diversification point absent in non-nitrated analogs like 3-chloro-6-phenoxypyridazine (CAS 1490-44-4) or halo-substituted variants [1]. Computational comparison reveals a >130% increase in TPSA and an additional two hydrogen bond acceptor sites relative to the des-nitro analog, which directly impacts compound solubility and permeability profiles in biological assays, making the nitro compound a functionally distinct chemical entity for scientific selection [1].

Head-to-Head Evidence: Quantified Differentiation of 3-Chloro-6-(4-nitrophenoxy)pyridazine for Procurement Decisions


Increased Topological Polar Surface Area (TPSA) Relative to Des-Nitro Analog

The target compound exhibits a significantly higher computed TPSA compared to its direct non-nitrated comparator, 3-chloro-6-phenoxypyridazine. This property is a primary determinant of membrane permeability and aqueous solubility [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The 4-nitro substituent introduces two additional hydrogen bond acceptor sites compared to the des-nitro parent compound. This enhances the molecule's capacity for specific polar interactions with biological targets [1].

Molecular Recognition Structure-Activity Relationship Medicinal Chemistry

Nitrophenoxy Substituent as a Pre-Installed Synthetic Handle for Amination

The nitro group is a well-established precursor to a primary amine via reduction. This chemical functionality is absent in analogous 3-chloro-6-phenoxypyridazine or 3-chloro-6-(4-chlorophenoxy)pyridazine, providing a direct pathway to a broader array of derivatives from a single intermediate .

Synthetic Methodology Late-Stage Functionalization Parallel Synthesis

Agrochemical Fungicide Scaffold Precedence with 4-Nitrophenoxy Motif

The 4-nitrophenoxy motif is explicitly claimed in patents for 6-(substituted phenoxy)tetrazolo(1,5-b)pyridazines, which are active as systemic plant protectants against soil-borne diseases. The 4-nitrophenoxy group is distinguished from 4-chlorophenoxy and 4-chloro-2-nitrophenoxy analogs as part of a select group of preferred substituents, indicating a specific structure-activity relationship for this functionality [1].

Agrochemical Discovery Fungicide Soil-Borne Disease Control

Validated Application Scenarios for 3-Chloro-6-(4-nitrophenoxy)pyridazine Based on Quantitative Differentiation


Synthesis of 6-(4-Aminophenoxy)-3-chloropyridazine Libraries via Nitro Reduction

The presence of a reducible nitro group, a feature absent in non-nitrated analogs, makes 3-chloro-6-(4-nitrophenoxy)pyridazine the preferred starting material for generating 4-aminophenoxy-substituted libraries. The amine handle can be used directly in amide bond formation or sulfonamide coupling, enabling rapid diversification in medicinal chemistry programs targeting, for example, kinase or GPCR targets [1].

Physicochemical Performance Benchmarking in ADME Assays

The quantifiably higher TPSA (80.8 Ų vs 35.0 Ų) and additional H-bond acceptors relative to 3-chloro-6-phenoxypyridazine make this compound a valuable tool for assessing the impact of polar surface area on permeability and solubility in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models, where it should be used as the comparator for high-TPSA analogs rather than the des-nitro parent [1].

Agrochemical Lead Optimization for Systemic Fungicides

Based on patent precedent for 6-(substituted phenoxy)tetrazolo(1,5-b)pyridazines, where the 4-nitrophenoxy group is a preferred substituent for systemic plant protectant activity, this compound serves as a privileged intermediate in agrochemical discovery. Researchers can use it to synthesize novel tetrazolopyridazine candidates for screening against soil-borne phytopathogens [2].

Electronically-Modulated Cross-Coupling Substrates

The electron-withdrawing nitro group deactivates the pyridazine ring, altering its reactivity in palladium-catalyzed cross-coupling reactions compared to the non-nitrated analog. This differential reactivity, quantified by the TPSA and LogP shift, can be exploited in synthetic sequence planning where selective activation of the 3-chloro leaving group over the 6-phenoxy linkage is required [1].

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